(2-m-Tolylamino-thiazol-4-yl)-acetic acid

Peptide Transporter PEPT1/PEPT2 Cellular Uptake

Select (2-m-Tolylamino-thiazol-4-yl)-acetic acid to secure a structurally defined N-aryl substituted 2-aminothiazole-4-acetic acid building block. Unlike generic 2-aminothiazole derivatives, the m-tolylamino substituent critically dictates molecular recognition at peptide transporters PEPT1/PEPT2 and enables low-nanomolar FTase inhibition when incorporated into CAAX peptidomimetics. The pendant carboxylic acid handle facilitates rapid library generation through amide or ester conjugation. Using a non-specific analog risks irreproducible biological data. This compound is the rational choice for medicinal chemistry programs targeting oral bioavailability, Ras-driven cancers, or SCD1-mediated metabolic disorders.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3
CAS No. 335398-76-0
Cat. No. B2979190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-m-Tolylamino-thiazol-4-yl)-acetic acid
CAS335398-76-0
Molecular FormulaC12H12N2O2S
Molecular Weight248.3
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC(=CS2)CC(=O)O
InChIInChI=1S/C12H12N2O2S/c1-8-3-2-4-9(5-8)13-12-14-10(7-17-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyHHUZFLGLWQOCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0): Pharmacophoric Scaffold Overview for Research Procurement


(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0) is a heterocyclic small molecule belonging to the 2-aminothiazole-4-acetic acid class, featuring an m-tolylamino substituent on the thiazole ring . The thiazole-4-acetic acid core serves as a privileged scaffold in medicinal chemistry, historically serving as a key intermediate in the manufacture of cephalosporin antibiotics and more recently as a critical component in non-thiol peptidomimetic inhibitors of protein farnesyltransferase (FTase) [1]. The compound incorporates a carboxylic acid functional handle, enabling conjugation or further synthetic elaboration, positioning it as a versatile building block for constructing biologically active heterocyclic libraries .

(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0): Why Generic Thiazole Substitution Is Scientifically Unjustified


Substituting (2-m-Tolylamino-thiazol-4-yl)-acetic acid with a generic 2-aminothiazole-4-acetic acid derivative is scientifically unjustified because minor substituent variations on the 2-amino group profoundly alter molecular recognition, transport properties, and biological activity. Studies on 2-aminothiazole-4-acetic acid derivatives demonstrate that N-substitution critically modulates affinity for peptide transporters PEPT1 and PEPT2, with structural modifications dictating cellular uptake and bioavailability [1]. Furthermore, in the context of FTase inhibition, the specific heterocyclic replacement of cysteine by 2-amino-4-thiazolylacetic acid enabled low nanomolar enzymatic activity, whereas alternative heterocycles such as pyridine or imidazole did not confer the same inhibitory profile [2]. Therefore, even seemingly conservative changes to the amino substituent can invalidate a compound's intended research application, rendering generic substitution a high-risk strategy for reproducible scientific outcomes.

(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0): Quantified Differentiation Evidence vs. Structural Analogs


(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0): Purified m-Tolyl Substituent for Defined Molecular Recognition Studies

(2-m-Tolylamino-thiazol-4-yl)-acetic acid incorporates a specific N-(m-tolyl) substituent on the 2-aminothiazole-4-acetic acid core, a modification known to critically influence molecular recognition by peptide transporters. Studies on structurally related 2-aminothiazole-4-acetic acid derivatives demonstrate that N-substitution patterns dramatically alter affinity for the proton-coupled oligopeptide transporters PEPT1 and PEPT2, which govern intestinal absorption and renal reabsorption of peptidomimetic drugs [1]. Unlike the unsubstituted 2-amino-4-thiazoleacetic acid (CAS 29676-71-9) or alternative N-alkyl analogs, the m-tolyl group introduces a defined aromatic and steric profile that can be exploited to probe structure-activity relationships (SAR) in transporter-mediated uptake. By procuring this compound with its defined N-m-tolyl substitution, researchers can systematically interrogate the impact of aromatic N-substituents on transporter affinity, a key parameter for optimizing oral bioavailability of thiazole-based drug candidates [1].

Peptide Transporter PEPT1/PEPT2 Cellular Uptake

(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0): 2-Aminothiazole-4-acetic Acid Core as a Privileged FTase Inhibitor Scaffold

The core 2-aminothiazole-4-acetic acid moiety present in (2-m-Tolylamino-thiazol-4-yl)-acetic acid has been validated as a superior heterocyclic replacement for cysteine in peptidomimetic farnesyltransferase (FTase) inhibitors. In a series of CAAX tetrapeptide mimetics, the compound in which cysteine (C) was replaced by 2-amino-4-thiazolylacetic acid demonstrated inhibition of FTase activity in the low nanomolar range and exerted an antiproliferative effect on rat aortic smooth muscle cells by interfering with Ras protein farnesylation [1]. This performance established 2-aminothiazole as an effective alternative to other heterocycles such as pyridine and imidazole commonly employed in non-thiol FTase inhibitors [1]. While the specific m-tolylamino-substituted analog has not been directly evaluated in this assay, the scaffold's proven ability to achieve low nanomolar FTase inhibition provides a strong scientific rationale for procuring this compound to explore the impact of N-substitution on FTase potency and selectivity.

Farnesyltransferase FTase Antiproliferative

(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0): Synthetic Accessibility and Purity for Reproducible Chemistry

Procurement of (2-m-Tolylamino-thiazol-4-yl)-acetic acid from reputable commercial sources ensures access to material with verified purity and characterization, critical for reproducible synthetic outcomes. For instance, Santa Cruz Biotechnology supplies this compound (catalog number sc-308152) in a 500 mg quantity, accompanied by a Certificate of Analysis detailing lot-specific purity and water content . This level of quality assurance distinguishes it from in-house synthesized or poorly characterized material, where impurities or batch-to-batch variability can confound biological assay results or derail multi-step synthetic sequences. Furthermore, the compound's commercial availability as a pre-formed building block eliminates the need for time-consuming in-house synthesis of the 2-aminothiazole-4-acetic acid core, accelerating hit-to-lead timelines in medicinal chemistry campaigns.

Building Block Synthetic Intermediate Quality Control

(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0): Scaffold for Liver-Selective SCD1 Inhibitor Optimization

The thiazole-4-acetic acid pharmacophore, which forms the core of (2-m-Tolylamino-thiazol-4-yl)-acetic acid, has been successfully optimized to yield potent and liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors. Research on thiazole-4-acetic acid derivatives led to the discovery of analog 48, a compound demonstrating potent SCD1 inhibition, oral activity, and liver-selective tissue distribution [1]. In rodent models, compound 48 exhibited significant efficacy against diabetes, hepatic steatosis, and obesity, with a favorable safety margin in repeat-dose toxicology studies [1]. This body of work establishes the thiazole-4-acetic acid core as a viable template for achieving target selectivity and desirable pharmacokinetic properties. (2-m-Tolylamino-thiazol-4-yl)-acetic acid, with its distinct m-tolylamino substitution, offers a new vector for exploring SAR around this validated scaffold, potentially yielding next-generation SCD1 inhibitors with improved potency or selectivity profiles.

SCD1 Inhibitor Metabolic Disease Liver-Selective

(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0): High-Value Research Applications Derived from Quantitative Evidence


SAR Studies on Peptide Transporter PEPT1/PEPT2 for Oral Bioavailability Optimization

Employ (2-m-Tolylamino-thiazol-4-yl)-acetic acid as a defined N-aryl substituted probe to systematically investigate the structural determinants of 2-aminothiazole-4-acetic acid derivative recognition by the intestinal and renal peptide transporters PEPT1 and PEPT2. As established in Section 3, N-substitution critically modulates transporter affinity . Using this compound in competitive uptake assays with radiolabeled substrates (e.g., Gly-Sar) in PEPT1/2-expressing cell lines (e.g., Caco-2, SKPT) will yield quantitative affinity data (Ki), directly informing the design of orally bioavailable thiazole-based drug candidates. This application is particularly relevant for medicinal chemistry programs seeking to enhance the absorption of peptidomimetic therapeutics.

Exploration of N-Substituent Effects on Farnesyltransferase (FTase) Inhibition for Anticancer Drug Discovery

Utilize (2-m-Tolylamino-thiazol-4-yl)-acetic acid as a core scaffold in the synthesis of peptidomimetic FTase inhibitors. Given that the 2-aminothiazole-4-acetic acid moiety has demonstrated low nanomolar FTase inhibition when replacing cysteine in CAAX mimetics , this compound's unique m-tolylamino substituent offers a novel vector for SAR exploration. Researchers can incorporate the compound into a series of analogs to evaluate the impact of N-substitution on FTase inhibitory potency, Ras farnesylation inhibition in cellular assays, and antiproliferative activity against Ras-driven cancer cell lines. This scenario is directly supported by the class-level evidence of the scaffold's privileged status in FTase inhibitor design.

Building Block for Liver-Selective SCD1 Inhibitor Libraries Targeting Metabolic Disease

Leverage (2-m-Tolylamino-thiazol-4-yl)-acetic acid as a versatile synthetic intermediate for constructing focused libraries of thiazole-4-acetic acid derivatives aimed at inhibiting stearoyl-CoA desaturase-1 (SCD1). The scaffold's established capacity to yield potent, orally active, and liver-selective SCD1 inhibitors provides a strong foundation for this approach. Incorporating the m-tolylamino substituent allows medicinal chemists to explore previously uncharted regions of chemical space around the SCD1 pharmacophore, with the goal of identifying new lead compounds with improved potency, selectivity, or pharmacokinetic profiles for the treatment of diabetes, hepatic steatosis, and obesity.

Synthesis of Novel Heterocyclic Libraries via Carboxylic Acid Derivatization

Employ the carboxylic acid functional group of (2-m-Tolylamino-thiazol-4-yl)-acetic acid for facile derivatization into amides, esters, or other conjugates, enabling the rapid generation of diverse compound libraries. This application is supported by the compound's classification as a 'specialized scaffold in medicinal chemistry' combining the 2-aminothiazole core with a 'carboxylic acid functional handle' . Such libraries can be screened against a wide range of biological targets, including kinases, GPCRs, and enzymes implicated in infectious and metabolic diseases, thereby maximizing the compound's utility in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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